molecular formula C12H8O2 B1615838 1H,3H-Naphtho[1,8-cd]pyran-1-one CAS No. 518-86-5

1H,3H-Naphtho[1,8-cd]pyran-1-one

Cat. No.: B1615838
CAS No.: 518-86-5
M. Wt: 184.19 g/mol
InChI Key: UKOVZLWSUZKTRL-UHFFFAOYSA-N
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Description

1H,3H-Naphtho[1,8-cd]pyran-1-one is a useful research compound. Its molecular formula is C12H8O2 and its molecular weight is 184.19 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 11845. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action:

Benzo[de]isochromen-1(3H)-one interacts with specific molecular targets within cells. While the exact targets may vary depending on the context, one notable interaction involves the α-C(sp3)–H/O–H cross-coupling reaction . In this process, benzoic acid assists in the synthesis of α-alkoxy isochroman derivatives by facilitating electrochemical α-C(sp3)–H bond activation and subsequent coupling with alcohols . These derivatives may serve as intermediates or modulators in various biological pathways.

Result of Action:

Benzo[de]isochromen-1(3H)-one’s action can lead to diverse effects at the molecular and cellular levels. These may include:

Properties

IUPAC Name

3-oxatricyclo[7.3.1.05,13]trideca-1(12),5,7,9(13),10-pentaen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8O2/c13-12-10-6-2-4-8-3-1-5-9(7-14-12)11(8)10/h1-6H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKOVZLWSUZKTRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC3=C2C(=CC=C3)C(=O)O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80279237
Record name peri-Naphthalide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80279237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

518-86-5
Record name Naphthalid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11845
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name peri-Naphthalide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80279237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Prepared by the action of formalin and potassium hydroxide on peri-naphthaldehydic acid by the method of Fuson et. al. (J. Amer. Chem. Soc. 71, 1870).
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Synthesis routes and methods II

Procedure details

Prepared by the action of formalin and postasium hydroxide on peri-naphthaldehydic acid by the method of Fuson et. al. (J. Amer. Chem. Soc. 71, 1870).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1H,3H-Naphtho[1,8-cd]pyran-1-one
Reactant of Route 2
1H,3H-Naphtho[1,8-cd]pyran-1-one
Reactant of Route 3
1H,3H-Naphtho[1,8-cd]pyran-1-one
Reactant of Route 4
1H,3H-Naphtho[1,8-cd]pyran-1-one
Reactant of Route 5
1H,3H-Naphtho[1,8-cd]pyran-1-one
Reactant of Route 6
1H,3H-Naphtho[1,8-cd]pyran-1-one
Customer
Q & A

Q1: What is the molecular formula and weight of naphthalide?

A1: Naphthalide has the molecular formula C13H8O2 and a molecular weight of 196.19 g/mol.

Q2: Are there efficient synthetic routes to produce 1,8-naphthalide and 1,8-naphthalenedimethanol?

A2: Yes, mild and efficient procedures have been developed. 1,8-Naphthalide can be prepared from 1,8-naphthlic anhydride using LiAlH4 as a reducing agent in an ice-water bath. [] 1,8-Naphthalenedimethanol is obtained from the reduction of 1,8-naphthalic anhydride by LiAlH4 and Lewis acids at room temperature. []

Q3: Can naphthalide derivatives be synthesized through specific chemical modifications?

A3: Yes, for example, researchers achieved the synthesis of 1-oxygenated 2, 3-naphthalides and 5-oxygenated 2, 3-naphthatides through lithiation of ring-methoxylated N, N-dimethylnaphthalenemethylamines, carboxylation, quarternarization, and pyrolysis. []

Q4: Is there a known solvent that allows for the control of PtPb nanoparticle size prepared via sodium naphthalide reduction?

A4: Yes, using diglyme as a solvent in the synthesis of PtPb nanoparticles by sodium naphthalide reduction allows for size control through annealing at temperatures below diglyme's boiling point (162 °C). []

Q5: How does the molar ratio of CeCl3 to lithium naphthalide (LiNp) affect the reactivity and selectivity of low valent cerium species in organic reactions?

A5: Research indicates that varying the CeCl3:LiNp ratio influences both the reactivity and selectivity of low valent cerium species when reacting with carbonyl compounds. This can lead to the production of alcohols, pinacols, or alkenes. []

Q6: How does the presence of a silica (SiO2) support affect the catalytic activity of Pt3Ti nanoparticles in CO oxidation?

A6: Dispersing Pt3Ti nanoparticles on SiO2 supports results in a significant enhancement of their catalytic activity towards CO oxidation, showing a lower onset temperature compared to unsupported Pt nanoparticles. []

Q7: How does the structure of 3-(3-substituted phenoxy)phthalides influence their alkaline hydrolysis rate?

A7: The alkaline hydrolysis rates of 3-(3-substituted phenoxy)phthalides are affected by the substituent on the phenoxy ring. These effects can be quantified using the Hammett equation, demonstrating a structure-activity relationship. []

Q8: Has the anticancer potential of thymidylate synthase inhibitors (TSIs) containing the naphthalide scaffold been investigated?

A8: Yes, several naphthalide-based TSIs have been synthesized and evaluated for anticancer activity. Compounds like MR21 and MR36 showed promising results against melanoma cells, highlighting the potential of this scaffold for anticancer drug development. []

Q9: What is the primary mechanism of action for naphthalide-based thymidylate synthase inhibitors (TSIs) in exhibiting anticancer activity?

A9: Naphthalide-based TSIs primarily target the enzyme thymidylate synthase, which plays a crucial role in the de novo biosynthesis of deoxythymidine monophosphate (dTMP), an essential building block for DNA. By inhibiting TS, these compounds disrupt DNA synthesis and ultimately inhibit cancer cell proliferation. []

Q10: Do justicidin A and other 1-aryl-2,3-naphthalide lignans exhibit cytotoxic effects?

A10: Yes, justicidin A, a known 1-aryl-2,3-naphthalide lignan, displays potent cytotoxic effects against various cancer cell lines, including T-24, CaSki, SiHa, HT-3, PLC/PRF/5, and 212 cells. []

Q11: Is there a high-pressure liquid chromatographic (HPLC) method available for the separation of aryl-naphthalide lignan lactones?

A11: Yes, a method utilizing an octadecyl-silica column with a methanol/water eluent has been developed. This technique is valuable for chemotaxonomic and toxicological studies of these compounds. []

Q12: What were the early findings on substitution reactions within the naphthalene molecule?

A12: Early research on substitution in the naphthalene series explored the directive powers of substituents on the naphthalene ring. Studies found that the influence of hydroxyl and its derivatives decreased in the order OH > OR > OSO2H. []

Q13: How are negatively charged single-walled carbon nanotubes (r-SWCNTs), prepared using alkali metal naphthalides, utilized in material science?

A13: The negative charge introduced to SWCNTs by alkali metal naphthalide reduction facilitates their reaction with epoxy resins. This approach improves SWCNT dispersion and enhances the toughness and fracture toughness of the resulting nanocomposites. []

Q14: Can sodium naphthalide be used to modify the surface of fluoropolymers like poly(vinylidene fluoride) (PVDF)?

A14: Yes, sodium naphthalide can reduce poly(tetrafluoroethylene-co-hexafluoropropylene) (FEP), a type of fluoropolymer, enabling the introduction of carboxylic acid groups on its surface. This modification is achievable through a two-step process involving surface reduction and subsequent oxidation. []

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